molecular formula C29H31N3O3S B2987747 3-(3,5-dimethylphenyl)-N-isobutyl-2-((3-methoxybenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-59-9

3-(3,5-dimethylphenyl)-N-isobutyl-2-((3-methoxybenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2987747
CAS RN: 1115507-59-9
M. Wt: 501.65
InChI Key: AIMOGWXFNSXQEP-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-N-isobutyl-2-((3-methoxybenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H31N3O3S and its molecular weight is 501.65. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Novel Heterocyclic Compounds : Novel heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, are synthesized for exploring their potential as anti-inflammatory and analgesic agents. This synthesis involves complex chemical reactions, producing compounds with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Radioligand Binding Studies : Methoxylated tetrahydroisoquinolinium derivatives, synthesized from related compounds, are evaluated for their affinity for apamin-sensitive binding sites. These studies are crucial for understanding interactions with specific biological receptors (Graulich et al., 2006).

  • Cytotoxic Activity Evaluation : Derivatives like 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, which bear cationic side chains, are synthesized and evaluated for their cytotoxic activities. These studies are particularly relevant in the field of cancer research (Bu et al., 2001).

  • Synthesis of Dimethyl Dicarbamates : Compounds such as dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates are synthesized, showcasing the versatility and complexity in the synthesis of quinazoline derivatives (White & Baker, 1990).

Biological and Medicinal Applications

  • Anti-Inflammatory and Analgesic Properties : The synthesized novel compounds, as mentioned earlier, exhibit significant analgesic and anti-inflammatory activities. These findings are pivotal for the development of new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Agents : Compounds like N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides show potential as antibacterial and antifungal agents. This research is crucial in addressing the rising issue of antibiotic resistance (Desai, Dodiya, & Shihora, 2011).

  • Cancer Cell Line Testing : The synthesized quinazoline derivatives are tested against human tumor cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), to evaluate their antitumor efficacy. This aspect of research is fundamental in cancer therapy and drug development (Mahmoud et al., 2018).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3S/c1-18(2)16-30-27(33)22-9-10-25-26(15-22)31-29(36-17-21-7-6-8-24(14-21)35-5)32(28(25)34)23-12-19(3)11-20(4)13-23/h6-15,18H,16-17H2,1-5H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMOGWXFNSXQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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